molecular formula C23H16N2O2S B11684135 Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B11684135
M. Wt: 384.5 g/mol
InChI Key: SPTVLXALPFNTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a naphthalene ring, a thienopyrazole core, and a carboxylate group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thienopyrazole intermediate, which is then reacted with naphthalene derivatives to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions. The conditions vary depending on the type of substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific combination of functional groups and its thienopyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C23H16N2O2S/c1-15-20-14-21(28-22(20)25(24-15)18-9-3-2-4-10-18)23(26)27-19-12-11-16-7-5-6-8-17(16)13-19/h2-14H,1H3

InChI Key

SPTVLXALPFNTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.